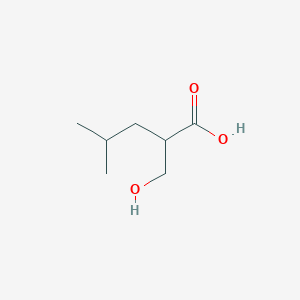

2-(Hydroxymethyl)-4-methylpentanoic acid

Cat. No. B8751494

M. Wt: 146.18 g/mol

InChI Key: ONJOLGIAGJAUMW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04263293

Procedure details

2-(Hydroxymethyl)-4-methylpentanoic acid (8.7 g) is heated with 10 drops of 85% phosphonic acid in a Wood's metal bath at 220° C. for 20 minutes. A distillation head is attached and the pressure is slowly decreased to 60 mm while the temperature is increased to 270° C. Product starts to distill and the pressure is further decreased to 10 mm. The vapor temperature varies between 180° and 190° C. The yield of the title compound as distillate is 7.0 g.

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][CH:3]([CH2:7][CH:8]([CH3:10])[CH3:9])[C:4]([OH:6])=[O:5]>P(=O)(O)O>[CH3:9][CH:8]([CH3:10])[CH2:7][C:3](=[CH2:2])[C:4]([OH:6])=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.7 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C(=O)O)CC(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

P(O)(O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

270 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vapor temperature varies between 180° and 190° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(CC(C(=O)O)=C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |